Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate
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Overview
Description
tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[222]octan-1-yl]methyl}carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxabicyclo[222]octane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the oxabicyclo[2.2.2]octane derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- tert-Butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate
- tert-Butyl N-(2-aminomethylphenyl)carbamate
Uniqueness
tert-Butyl N-{[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl}carbamate is unique due to its specific structural features, such as the oxabicyclo[2.2.2]octane ring and the tert-butyl carbamate group. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-12(2,3)19-11(17)16-9-14-6-4-13(8-15,5-7-14)10-18-14/h4-10,15H2,1-3H3,(H,16,17) |
InChI Key |
UTMMNVZOSDABLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)CN |
Origin of Product |
United States |
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